molecular formula C11H12Cl2N2O2 B12348393 Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate

Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12348393
M. Wt: 275.13 g/mol
InChI Key: KRJHCQRJGUHRDS-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring substituted with a 2,4-dichlorophenyl group and a methyl ester group at the 3-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate ester precursor. One common method includes the condensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazolidinones

    Reduction: Alcohol derivatives

    Substitution: Substituted pyrazolidine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the dichlorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins. Additionally, the ester group can undergo hydrolysis to release the active pyrazolidine moiety, which further contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,3-dichlorophenyl)pyrazolidine-3-carboxylate
  • Methyl 5-(2,5-dichlorophenyl)pyrazolidine-3-carboxylate
  • Methyl 5-(3,4-dichlorophenyl)pyrazolidine-3-carboxylate

Uniqueness

Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,4-dichlorophenyl group provides a distinct steric and electronic environment that can enhance its interaction with biological targets compared to other isomers .

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C11H12Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-4,9-10,14-15H,5H2,1H3

InChI Key

KRJHCQRJGUHRDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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